PROTAC BRD4 Degrader-16

BRD4 bromodomain selectivity PROTAC binding affinity epigenetic reader degradation

PROTAC BRD4 Degrader-16 is a pyrrolopyridone-based heterobifunctional BRD4 degrader that recruits cereblon E3 ligase to induce ubiquitin-proteasome degradation of BRD4. Unlike ARV-825 (BD2-biased), it displays a balanced BD1/BD2 binding profile (IC50: BD1 34.58 nM, BD2 40.23 nM) and induces distinct G2/M phase cell cycle arrest with Cyclin B1 downregulation. This compound enables time-resolved analysis of BRD4-dependent transcription via transient BRD4 S degradation kinetics (4 h), making it indispensable for acute leukemia studies and next-generation degrader benchmarking.

Molecular Formula C46H41N7O8
Molecular Weight 819.9 g/mol
Cat. No. B12406764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC BRD4 Degrader-16
Molecular FormulaC46H41N7O8
Molecular Weight819.9 g/mol
Structural Identifiers
SMILESCN1C=C(C2=C(C1=O)NC(=C2)C(=O)NCC3=CC=C(C=C3)C(=O)NCCCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)C7=CC=CC=C7OC8=CC=CC=C8
InChIInChI=1S/C46H41N7O8/c1-52-26-33(30-12-5-6-15-37(30)61-29-10-3-2-4-11-29)32-24-35(50-40(32)46(52)60)42(56)49-25-27-16-18-28(19-17-27)41(55)48-23-8-7-22-47-34-14-9-13-31-39(34)45(59)53(44(31)58)36-20-21-38(54)51-43(36)57/h2-6,9-19,24,26,36,47,50H,7-8,20-23,25H2,1H3,(H,48,55)(H,49,56)(H,51,54,57)
InChIKeyAQPUUPNSVBDCBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PROTAC BRD4 Degrader-16: A Pyrrolopyridone-Based BRD4 Degrader with Defined Isoform Binding


PROTAC BRD4 Degrader-16 (CAS 2585561-36-8), also designated as compound 7f [1], is a heterobifunctional proteolysis-targeting chimera (PROTAC) engineered to induce ubiquitin-proteasome-mediated degradation of bromodomain-containing protein 4 (BRD4). It is constructed from a pyrrolopyridone-based BET-binding warhead conjugated via a flexible linker to a cereblon (CRBN) E3 ligase ligand [1]. The compound exhibits distinct binding affinities for the two bromodomains of BRD4, with IC50 values of 34.58 nM for BD1 and 40.23 nM for BRD4 BD2 .

Why BRD4 PROTAC Degraders Are Not Interchangeable: Selectivity and Degradation Kinetics of Degrader-16


BRD4-targeting PROTACs are a chemically diverse class whose functional outcomes are dictated by warhead chemistry, linker composition, and resulting ternary complex geometry. Substituting PROTAC BRD4 Degrader-16 with another BRD4 degrader—even one sharing a common E3 ligase recruiter—carries significant experimental risk. For instance, this pyrrolopyridone-based compound displays a balanced BD1/BD2 binding profile , while widely used reference degraders like ARV-825 exhibit marked BD2 preference . Furthermore, Degrader-16 induces a distinct G2/M phase cell cycle perturbation [1], contrasting with the G0/G1 arrest characteristic of first-generation degraders such as dBET1 [2]. These differences in target engagement geometry and downstream phenotypic response preclude simple functional substitution, making compound-specific characterization essential for reproducible research.

Quantitative Differentiation: PROTAC BRD4 Degrader-16 vs. Key Comparators


Balanced BRD4 BD1/BD2 Binding Profile Distinguishes Degrader-16 from BD2-Selective Degraders

PROTAC BRD4 Degrader-16 exhibits near-equivalent binding to BRD4 bromodomains 1 and 2, with IC50 values of 34.58 nM for BD1 and 40.23 nM for BD2, yielding a BD1/BD2 ratio of approximately 0.86 . This balanced profile contrasts with the widely used BRD4 degrader ARV-825, which demonstrates strong BD2 preference with reported affinities of 90 nM for BD1 and 28 nM for BD2 (BD1/BD2 ratio ≈ 3.2) . The differential domain engagement may influence ternary complex formation geometry and subsequent degradation efficiency of distinct BRD4 isoforms [1].

BRD4 bromodomain selectivity PROTAC binding affinity epigenetic reader degradation

Transient BRD4 Isoform Degradation Kinetics Mirror dBET6 in MV-4-11 Leukemia Cells

In MV-4-11 acute myeloid leukemia cells, PROTAC BRD4 Degrader-16 at 100 nM induces pronounced degradation of both BRD4 long (L) and short (S) isoforms within 4 hours of treatment. Notably, BRD4 S protein levels recover to baseline by 24 hours, a kinetic profile that closely mirrors that of the reference degrader dBET6 . This transient degradation pattern contrasts with the sustained BRD4 depletion observed with other PROTACs, potentially reflecting distinct ternary complex stability or cellular efflux properties [1].

BRD4 isoform degradation PROTAC degradation kinetics acute myeloid leukemia

G2/M Phase Cell Cycle Arrest Contrasts with G0/G1 Arrest Induced by First-Generation Degraders

PROTAC BRD4 Degrader-16 significantly attenuates G2/M phase progression, an effect mechanistically linked to reduced expression of the G2/M regulator Cyclin B1 . This phenotypic outcome differs from the G0/G1 cell cycle arrest reported for the first-generation BRD4 degrader dBET1, which induces G0/G1 accumulation with minimal apoptosis [1]. The distinct cell cycle checkpoint engagement may arise from differential effects on BRD4 isoform degradation or downstream transcriptional programs [2].

cell cycle arrest G2/M progression cyclin B1 regulation

Pyrrolopyridone Warhead Chemistry Enables Isoform-Selective Degradation Tuning

PROTAC BRD4 Degrader-16 is built upon a pyrrolopyridone BET-binding warhead, a chemotype distinct from the widely employed JQ1-based warhead found in dBET1, dBET6, ARV-825, and MZ1 [1]. Structure-activity relationship studies demonstrate that fine structural modifications to the pyrrolopyridone scaffold can selectively tune the degradation of BRD4 short (S) versus long (L) isoforms [1]. This tunable isoform selectivity is not readily achievable with JQ1-derived degraders, which typically exhibit more uniform degradation of BRD4 isoforms or preferential BRD4-L degradation [2][3].

PROTAC warhead optimization pyrrolopyridone scaffold BRD4 isoform selectivity

Recommended Research Applications for PROTAC BRD4 Degrader-16


Investigating BRD4 Isoform-Specific Transcriptional Regulation

The balanced BD1/BD2 binding profile and demonstrated degradation of both BRD4 L and S isoforms in MV-4-11 cells make PROTAC BRD4 Degrader-16 a suitable tool for dissecting the distinct transcriptional roles of BRD4 isoforms. Its transient BRD4 S degradation kinetics enable time-resolved chromatin immunoprecipitation (ChIP) or RNA-seq experiments to map acute versus sustained BRD4-dependent gene expression programs.

Mechanistic Studies of G2/M Cell Cycle Checkpoint Regulation

Given its specific attenuation of G2/M progression and Cyclin B1 downregulation [1], PROTAC BRD4 Degrader-16 is appropriate for studies examining the role of BRD4 in mitotic entry and G2/M checkpoint control. This application is particularly relevant in cancer models where G2/M dysregulation contributes to genomic instability.

Benchmarking Novel BRD4 Degraders in Leukemia Models

The well-characterized degradation kinetics of PROTAC BRD4 Degrader-16 at 100 nM in MV-4-11 AML cells, alongside its qualitative similarity to dBET6 , position it as a useful comparator compound for evaluating next-generation BRD4 degraders in acute leukemia models. Its pyrrolopyridone scaffold [2] provides a chemically distinct reference point for assessing scaffold-dependent degradation efficiency.

Structure-Activity Relationship Studies of PROTAC Warhead Chemistry

The pyrrolopyridone warhead of PROTAC BRD4 Degrader-16 represents a chemotype that enables fine-tuning of BRD4 isoform degradation selectivity through warhead modifications [2]. This compound serves as a starting point for medicinal chemistry campaigns aiming to optimize isoform-selective degradation, particularly for applications requiring differential targeting of BRD4 S versus BRD4 L.

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